3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
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Overview
Description
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is an organic compound with the molecular formula C14H14BrNO3. It is a derivative of benzamide, featuring a bromine atom, a furan ring, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:
Furan Ring Formation: Incorporation of the furan ring through a cyclization reaction.
Hydroxypropyl Group Addition: Attachment of the hydroxypropyl group via a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Biology: Study of its interactions with biological molecules and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and furan ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A simpler compound with a bromine atom and a furan ring, used as a building block in organic synthesis.
3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: A structurally related compound with additional bromine and pyridine groups, used in medicinal chemistry.
Uniqueness
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is unique due to its combination of a bromine atom, furan ring, and hydroxypropyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features, including the bromine atom, furan ring, and hydroxypropyl group, suggest various mechanisms of action that warrant thorough investigation.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H14BrN1O2
- Molecular Weight : 296.16 g/mol
The presence of the furan ring contributes to its biological activity by providing a reactive site for interactions with biological targets. The hydroxyl group enhances solubility and hydrogen bonding capabilities, which are crucial for biological interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Binding : It may interact with cellular receptors, altering signaling pathways that lead to cell cycle arrest or apoptosis.
- Reactive Oxygen Species (ROS) Production : Potentially inducing oxidative stress in target cells, leading to cytotoxic effects.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Assays : Compounds similar to this compound demonstrated IC50 values under 6.5 µM against Molt-3 leukemia cells and other solid tumor cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | Molt-3 | 6.0 |
Compound B | A549 | 5.5 |
Compound C | MCF-7 | 4.8 |
Antimicrobial Activity
The furan ring is known for its antimicrobial properties. Preliminary studies indicate that derivatives of benzamide compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Case Study on Anticancer Effects :
- A study investigating a series of benzamide derivatives found that one compound caused S-phase arrest in cancer cells, suggesting a mechanism that could be relevant for this compound.
- Case Study on Antimicrobial Activity :
Properties
IUPAC Name |
3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHNLTWEOPCJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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